![molecular formula C₁₄H₁₅NO₃ B1144763 (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one CAS No. 1173420-46-6](/img/structure/B1144763.png)
(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one, also known as PZM21, is a small molecule that has gained attention in recent years due to its potential as a new painkiller. This compound was discovered by a team of scientists at Stanford University, who used a novel screening technique to identify it as a promising candidate for further study. In
Mechanism of Action
(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is believed to work by activating a specific opioid receptor called the mu-opioid receptor (MOR), which is responsible for mediating pain relief. However, unlike traditional opioids, (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one does not activate another opioid receptor called the delta-opioid receptor (DOR), which is responsible for the addictive properties of opioids. This makes (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one a unique compound with potential for pain relief without the negative side effects.
Biochemical and Physiological Effects:
(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity in a dose-dependent manner, with higher doses leading to greater pain relief. It has also been shown to have a longer duration of action than traditional opioids, which could be beneficial in clinical settings.
Advantages and Limitations for Lab Experiments
One advantage of (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is its potential as a new class of painkillers that could provide pain relief without the negative side effects of traditional opioids. This makes it a promising candidate for further development and clinical trials. However, there are also limitations to its use in lab experiments, including the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one. One area of focus is on improving the synthesis method to increase yield and purity of the final product. Another area of focus is on further studies to determine the safety and efficacy of (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one in humans. Additionally, there is potential for (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one to be used in combination with other painkillers to enhance its effectiveness. Overall, (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is a promising compound with potential for significant impact in the field of pain management.
Synthesis Methods
The synthesis of (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one involves several steps, including the reaction of but-3-enoyl chloride with benzylamine to form N-benzyl-3-but-3-enoylamine, which is then reacted with oxazolidin-2-one to produce (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one. This process has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one has been extensively studied for its potential as a new painkiller. It has been shown to be effective in reducing pain in animal models, without the addictive properties and side effects associated with traditional opioids. This makes it a promising candidate for further development as a new class of painkillers.
properties
IUPAC Name |
(4R)-4-benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARHGBLTNRTZBG-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.